molecular formula C24H20Cl2N4O6S2+2 B12810016 4-Chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonic acid

4-Chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonic acid

Cat. No.: B12810016
M. Wt: 595.5 g/mol
InChI Key: PSAWWJOJWWUTJJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonic acid typically involves the diazotization of 4-chloro-2-methylaniline followed by coupling with naphthalene-1,5-disulfonic acid. The reaction conditions often require an acidic medium and low temperatures to stabilize the diazonium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually produced in powder form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonic acid is extensively used in scientific research due to its versatile applications:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in histological staining and as a chromogen in enzyme assays.

    Medicine: Utilized in diagnostic assays and as a staining agent in pathology.

    Industry: Used in the production of dyes and pigments

Mechanism of Action

The compound exerts its effects primarily through the formation of azo bonds during coupling reactions. The diazonium group acts as an electrophile, reacting with nucleophilic sites on phenols or amines to form stable azo compounds. These reactions are facilitated by the presence of acidic or alkaline conditions, which stabilize the intermediate species .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylbenzenediazonium chloride
  • 4-Chloro-2-methylbenzenediazonium tetrafluoroborate
  • 4-Chloro-2-methylbenzenediazonium sulfate

Uniqueness

4-Chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonic acid is unique due to its dual functionality, combining the diazonium group with the naphthalene-1,5-disulfonic acid moiety. This combination enhances its solubility and reactivity, making it particularly useful in aqueous reactions and biological applications .

Properties

Molecular Formula

C24H20Cl2N4O6S2+2

Molecular Weight

595.5 g/mol

IUPAC Name

4-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonic acid

InChI

InChI=1S/C10H8O6S2.2C7H6ClN2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;2*1-5-4-6(8)2-3-7(5)10-9/h1-6H,(H,11,12,13)(H,14,15,16);2*2-4H,1H3/q;2*+1

InChI Key

PSAWWJOJWWUTJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)[N+]#N.CC1=C(C=CC(=C1)Cl)[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O

Origin of Product

United States

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